molecular formula C11H20N6O B11063619 N,N,N',N'-tetramethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

N,N,N',N'-tetramethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11063619
M. Wt: 252.32 g/mol
InChI Key: ZESWVANGKAFGLW-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of triazine, a heterocyclic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetramethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of triazine derivatives with morpholine under specific conditions. One common method involves the reaction of cyanuric chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetramethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N,N’,N’-tetramethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in the design of bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetramethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The morpholine ring and triazine core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethyl-6-(4-piperidinyl)-1,3,5-triazine-2,4-diamine: Similar structure but contains a piperidine ring instead of a morpholine ring.

    N,N,N’,N’-tetramethyl-6-(4-pyrrolidinyl)-1,3,5-triazine-2,4-diamine: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N,N,N’,N’-tetramethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various applications.

Properties

Molecular Formula

C11H20N6O

Molecular Weight

252.32 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H20N6O/c1-15(2)9-12-10(16(3)4)14-11(13-9)17-5-7-18-8-6-17/h5-8H2,1-4H3

InChI Key

ZESWVANGKAFGLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N(C)C

Origin of Product

United States

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